molecular formula C15H19Cl2N3O4 B12384612 Maribavir-d6

Maribavir-d6

Katalognummer: B12384612
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: KJFBVJALEQWJBS-SVBDEVFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maribavir-d6 is a deuterated form of Maribavir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. Maribavir is a benzimidazole riboside that inhibits the CMV enzyme pUL97 kinase, thereby preventing viral replication . The deuterated version, this compound, incorporates deuterium atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Maribavir-d6 involves the incorporation of deuterium atoms into the Maribavir molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions

Maribavir-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Maribavir-d6 has several scientific research applications, including:

    Chemistry: Used as a tool to study the effects of deuterium incorporation on the chemical stability and reactivity of benzimidazole derivatives.

    Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of deuterated antiviral agents.

    Medicine: Explored for its potential to treat CMV infections with improved efficacy and reduced side effects compared to non-deuterated Maribavir.

    Industry: Utilized in the development of more stable and effective antiviral medications

Wirkmechanismus

Maribavir-d6 exerts its antiviral effects by competitively inhibiting the protein kinase activity of the CMV enzyme pUL97. This inhibition prevents the phosphorylation of proteins necessary for CMV DNA replication, viral encapsidation, and nuclear egress of viral capsids. By blocking these critical steps in the viral life cycle, this compound effectively halts CMV replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ganciclovir: Another antiviral used to treat CMV infections, but it targets the viral DNA polymerase.

    Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.

    Cidofovir: An antiviral that inhibits viral DNA polymerase.

    Foscarnet: A pyrophosphate analog that inhibits viral DNA polymerase

Uniqueness of Maribavir-d6

This compound is unique due to its mechanism of action, targeting the CMV enzyme pUL97 rather than the viral DNA polymerase. This distinct target reduces the likelihood of cross-resistance with other CMV antivirals. Additionally, the incorporation of deuterium atoms in this compound enhances its metabolic stability and pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects .

Eigenschaften

Molekularformel

C15H19Cl2N3O4

Molekulargewicht

382.3 g/mol

IUPAC-Name

(2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1/i1D3,2D3

InChI-Schlüssel

KJFBVJALEQWJBS-SVBDEVFPSA-N

Isomerische SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl

Kanonische SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.